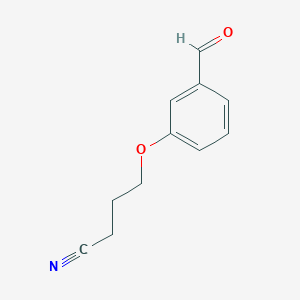

4-(3-Formylphenoxy)butanenitrile

Description

Structural Classification and Nomenclature of 4-(3-Formylphenoxy)butanenitrile

This compound is an organic compound that can be classified based on its distinct functional groups: an aromatic aldehyde, a nitrile, and an aryl ether. The systematic IUPAC name for this compound is this compound. uni.lunist.govwikipedia.org This nomenclature indicates a butane (B89635) backbone with a nitrile group at one end (designated as carbon 1 of the nitrile chain) and a phenoxy group attached to the fourth carbon. The phenoxy group, in turn, is substituted with a formyl (aldehyde) group at the meta-position (position 3) of the benzene (B151609) ring.

The structural formula and key identifiers of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C11H11NO2 |

| IUPAC Name | This compound |

| SMILES | C1=CC(=CC(=C1)OCCCC#N)C=O uni.lu |

| InChI | InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2 uni.lu |

| InChIKey | UQSURVXPSLHIFQ-UHFFFAOYSA-N uni.lu |

| Monoisotopic Mass | 189.07898 Da uni.lu |

Significance of Aromatic Aldehydes in Modern Organic Synthesis

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde group directly attached to an aromatic ring. wisdomlib.org This structural motif is of paramount importance in organic synthesis, serving as a versatile building block for a vast array of more complex molecules. fiveable.menumberanalytics.com They are key intermediates in the production of pharmaceuticals, dyes, fragrances, and polymers. numberanalytics.comnumberanalytics.com

The reactivity of the aldehyde group, particularly its susceptibility to nucleophilic attack, allows for a multitude of chemical transformations. fiveable.menumberanalytics.com Aromatic aldehydes can undergo a variety of reactions, including:

Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and readily reacts with nucleophiles. fiveable.me

Condensation Reactions: These reactions, often with amines or activated methylene (B1212753) compounds, lead to the formation of new carbon-carbon and carbon-nitrogen bonds. numberanalytics.com

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols.

Specialty Reactions: They are key reactants in well-known named reactions such as the Wittig, Grignard, and Cannizzaro reactions.

The presence of the aromatic ring influences the reactivity of the aldehyde group through resonance and inductive effects. fiveable.me Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the aldehyde group is deactivating and directs incoming substituents primarily to the meta position. numberanalytics.com

Role of Nitrile Functional Groups as Synthetic Building Blocks

The nitrile or cyano group (-C≡N) is a highly valuable functional group in organic synthesis due to its unique electronic properties and versatile reactivity. nih.govfiveable.me Nitriles are considered important intermediates for the synthesis of a wide range of nitrogen-containing compounds. fiveable.me Their utility stems from the ability of the cyano group to be transformed into various other functional groups. nih.gov

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. ebsco.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. fiveable.me

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. fiveable.me

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. nih.gov

The linear geometry of the nitrile group and its strong electron-withdrawing nature also influence the properties of the molecule. ebsco.com

Importance of Aryl Ether Linkages in Chemical Architecture

Aryl ether linkages, where an oxygen atom is connected to an aromatic ring and an alkyl or another aryl group, are prevalent structural motifs in a wide range of natural products and synthetic molecules. numberanalytics.com This linkage is generally characterized by its chemical stability. numberanalytics.com

The key contributions of aryl ether linkages to chemical architecture include:

Modification of Physicochemical Properties: The incorporation of an ether linkage can alter a molecule's solubility, lipophilicity, and metabolic stability, which is particularly important in drug design. numberanalytics.com

Influence on Reactivity: While generally stable, the aryl ether bond can be cleaved under specific and often harsh reaction conditions. rsc.org The ether linkage can also influence the electronic properties of the aromatic ring.

Prevalence in Biologically Active Molecules: Many pharmaceuticals and natural products contain aryl ether moieties, highlighting their importance in medicinal chemistry. numberanalytics.com

The β-aryl ether linkage is particularly abundant in lignin, a complex polymer found in plants, making its cleavage a significant area of research for biofuel production. rsc.orgosti.gov

Interdisciplinary Relevance of Multifunctional Chemical Scaffolds

Multifunctional chemical scaffolds, such as this compound, are of significant interest across various scientific disciplines due to the potential for synergistic or independent action of their different functional groups. um.es The presence of an aldehyde, a nitrile, and an aryl ether in a single molecule opens up possibilities for applications in fields like medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry and Drug Discovery: Small molecules remain central to modern drug discovery. acs.org The different functional groups on this compound could potentially interact with multiple biological targets or serve as handles for further chemical modification to optimize pharmacological properties. reachemchemicals.comnih.gov For example, a related compound, 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, has been studied for its cytotoxic activity against breast cancer cells.

Materials Science: The ability of the functional groups to participate in various reactions, including polymerization, makes such scaffolds potential monomers for the synthesis of novel polymers with tailored properties. numberanalytics.com The nitrile group, for instance, is a key component in the production of polyacrylonitrile. numberanalytics.com

Supramolecular Chemistry and Sensing: The distinct electronic and hydrogen-bonding capabilities of the aldehyde and nitrile groups could be exploited in the design of molecules for supramolecular self-assembly or as chemosensors for specific analytes. um.es

The interdisciplinary nature of these scaffolds lies in the ability to fine-tune their properties through synthetic modifications, making them valuable tools for addressing complex scientific challenges. um.es

Identification of Research Gaps and Emerging Opportunities in this compound Chemistry

While the individual functional groups present in this compound are well-studied, a dedicated and comprehensive investigation into the synthesis, reactivity, and potential applications of this specific molecule appears to be a significant research gap. A literature search reveals a lack of studies focusing directly on this compound. However, research on analogous structures provides a roadmap for future investigations.

Emerging Opportunities and Potential Research Directions:

Novel Synthetic Routes: Developing efficient and scalable synthetic methods for this compound is a primary opportunity. While general methods for synthesizing aryl ethers, nitriles, and introducing formyl groups exist, optimizing a synthetic pathway for this specific trifunctional molecule is a worthwhile endeavor. For instance, a nucleophilic substitution reaction between 3-hydroxybenzaldehyde (B18108) and a suitable brominated butyronitrile (B89842) could be explored, analogous to the synthesis of similar phthalonitrile (B49051) derivatives. researchgate.net

Exploration of Reactivity: A systematic study of the chemoselectivity of the functional groups in this compound is needed. For example, investigating whether the aldehyde or nitrile group can be selectively targeted under specific reaction conditions would be of fundamental interest.

Biological Screening: Given the prevalence of its constituent motifs in bioactive molecules, this compound and its derivatives should be screened for a range of biological activities. This could include anticancer, antimicrobial, or enzyme inhibitory assays.

Materials Science Applications: The potential of this molecule as a monomer for the synthesis of functional polymers has not been explored. The nitrile and aldehyde groups could be utilized for polymerization or cross-linking reactions to create new materials with unique thermal or optical properties.

Derivatization and Library Synthesis: this compound can serve as a versatile scaffold for the creation of a library of related compounds. The aldehyde and nitrile groups are amenable to a wide range of chemical transformations, allowing for the systematic modification of the molecule's structure to probe structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-formylphenoxy)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSURVXPSLHIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Formylphenoxy Butanenitrile

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of 4-(3-Formylphenoxy)butanenitrile allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. This process reveals the key bond formations and the strategic choices a chemist must make in planning its synthesis.

Disconnection of the Phenoxy Ether Bond

The most prominent functional group for disconnection is the ether linkage. Cleavage of the C-O bond of the phenoxy ether (a C-O bond disconnection) leads to two key synthons: a substituted phenol (B47542) and a four-carbon chain with a reactive leaving group. This disconnection points to 3-hydroxybenzaldehyde (B18108) and a 4-halobutyronitrile (such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile) as plausible starting materials. This approach is strategically sound as it utilizes readily available precursors.

Retrosynthetic Pathways for the Nitrile Functional Group

The nitrile group (-CN) can be retrosynthetically disconnected in a few ways. A common and direct approach is to consider it as being introduced via a nucleophilic substitution reaction. This involves a precursor with a good leaving group at the terminal position of the four-carbon chain, which is then displaced by a cyanide anion. This aligns well with the disconnection of the phenoxy ether bond, suggesting a bifunctional reagent like a 4-halobutyronitrile.

Alternatively, the nitrile could be formed from the dehydration of a corresponding primary amide. This would involve a precursor such as 4-(3-formylphenoxy)butanamide. However, this route adds extra steps to the synthesis (formation of the amide followed by dehydration) and is generally less direct than the nucleophilic substitution approach.

Strategies for Aldehyde (Formyl) Group Introduction

The formyl group (-CHO) on the aromatic ring can be considered as being introduced at various stages of the synthesis. One strategy is to start with a pre-functionalized aromatic ring, such as 3-hydroxybenzaldehyde. This is often the most efficient approach as it avoids the need for a separate formylation step later in the synthesis, which might require protecting other functional groups.

Alternatively, the formyl group could be introduced onto a pre-formed phenoxybutanenitrile scaffold. This would involve electrophilic aromatic substitution on a molecule like 4-phenoxybutanenitrile. Several classic formylation reactions could be employed, such as the Vilsmeier-Haack reaction (using DMF and POCl₃), the Duff reaction (using hexamethylenetetramine), or the Reimer-Tiemann reaction (using chloroform (B151607) in a basic solution). However, these reactions can sometimes suffer from issues with regioselectivity and may require optimization to favor the desired meta-substituted product.

Established and Emerging Synthetic Routes to this compound

Based on the retrosynthetic analysis, the most direct and established route to this compound involves the formation of the phenoxy ether bond as the key step.

Synthesis of the Phenoxy Ether Moiety

The formation of the ether linkage between the phenolic hydroxyl group and the butanenitrile side chain is a critical transformation in the synthesis of the target molecule.

The Williamson ether synthesis is a cornerstone of ether formation and represents the most probable and widely used method for synthesizing this compound. masterorganicchemistry.comnist.gov This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comnist.gov

In the context of synthesizing this compound, the reaction would proceed as follows:

Reaction Scheme:

Starting Materials: 3-Hydroxybenzaldehyde and 4-chlorobutyronitrile.

Base: A suitable base is required to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH). analis.com.my The choice of base can influence the reaction rate and yield.

Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) is typically used to facilitate the SN2 reaction.

Reaction Conditions: The reaction is often heated to increase the rate of reaction, with typical temperatures ranging from 50 to 100 °C.

Modern Variants:

Modern variations of the Williamson ether synthesis often employ phase-transfer catalysts (PTCs) to enhance the reaction rate and efficiency, especially when dealing with sparingly soluble salts. A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. This can lead to milder reaction conditions and improved yields.

Table 1: Key Reagents and Conditions for the Williamson Ether Synthesis of this compound

| Reagent | Function | Typical Examples | Notes |

| Phenolic Substrate | Provides the aryl ether oxygen | 3-Hydroxybenzaldehyde | The acidity of the phenol can affect the ease of deprotonation. |

| Alkylating Agent | Provides the alkyl portion of the ether and the nitrile | 4-Chlorobutyronitrile, 4-Bromobutyronitrile | The bromide is more reactive than the chloride, but often more expensive. |

| Base | Deprotonates the phenol | K₂CO₃, NaH, KOH, Cs₂CO₃ | The strength and solubility of the base are important considerations. |

| Solvent | Provides the reaction medium | Acetone, DMF, Acetonitrile | Should be inert to the reactants and facilitate the SN2 mechanism. |

| Catalyst (optional) | Enhances reaction rate | Phase-Transfer Catalysts (e.g., TBAB) | Useful for heterogeneous reactions. |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem |

| Molecular Weight | 189.21 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: The data in this table is predicted and has not been experimentally verified.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ethers (e.g., Ullmann-type coupling)

The Ullmann condensation, a classic copper-catalyzed reaction, provides a direct route to aryl ethers. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. wikipedia.orgnih.gov For the synthesis of this compound, this would typically involve the reaction of 3-hydroxybenzaldehyde with a 4-halobutanenitrile.

Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. wikipedia.orgsci-hub.se These improved methods often utilize soluble copper catalysts supported by ligands like diamines or acetylacetonate. wikipedia.org The general mechanism for the Ullmann ether synthesis involves the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired aryl ether. organic-chemistry.org

Key features of modern Ullmann-type reactions include:

Catalysts: Copper(I) salts such as CuI are commonly used, often in combination with ligands to enhance reactivity and solubility. nih.gov

Ligands: A variety of ligands, including phenanthroline, acylhydrazines, and oxalyldiamides, have been shown to be effective. nih.govmagtech.com.cn

Bases: A base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). sci-hub.sechemspider.com

Solvents: High-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene (B124822) are often employed. wikipedia.orgchemspider.com

While the Ullmann condensation is a powerful tool, it can be sensitive to the electronic nature of the substrates, with electron-withdrawing groups on the aryl halide generally accelerating the reaction. wikipedia.org

Alternative Etherification Approaches

Beyond the Ullmann reaction, the Williamson ether synthesis stands as a fundamental and widely used method for forming ether linkages. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 3-hydroxybenzaldehyde with a 4-halobutanenitrile (e.g., 4-bromobutanenitrile or 4-chlorobutanenitrile).

A typical procedure involves treating 3-hydroxybenzaldehyde with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, followed by the addition of the alkyl halide. chemspider.comanalis.com.my The presence of a catalyst like potassium iodide (KI) can facilitate the reaction when using an alkyl chloride. analis.com.my

Another approach is the reductive etherification of aldehydes. This method combines a Meerwein-Ponndorf-Verley (MPV) reduction of the aldehyde with an acid-catalyzed etherification in a one-pot process. osti.gov This strategy is particularly "green" as it can utilize isopropanol (B130326) as both a solvent and a hydrogen source. osti.gov

Introduction and Formation of the Butanenitrile Chain

The butanenitrile functional group can be introduced through several synthetic transformations, either starting from a pre-formed aryl ether or by modifying a precursor functional group.

Nucleophilic Substitution Reactions with Cyanide Sources

One of the most direct methods for introducing a nitrile group is through the nucleophilic substitution of an alkyl halide with a cyanide salt. thieme-connect.delibretexts.org This reaction is effective for primary and secondary alkyl halides. thieme-connect.dechemguide.co.uk For the synthesis of this compound, a precursor such as 4-(3-formylphenoxy)butyl bromide would be treated with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orgprepchem.com

The choice of solvent is crucial for the success of this reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve the cyanide salt and facilitate the SN2 reaction. prepchem.comthieme-connect.de To avoid the formation of isonitrile byproducts, it is important to use sodium or potassium cyanide. thieme-connect.de The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG-400), can also promote the reaction under solvent-free conditions. thieme-connect.de

| Reactant | Cyanide Source | Solvent | Conditions | Product |

| 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butyl bromide | Sodium Cyanide | Dimethylformamide | 75-85°C, 17 hours | 4-(4-acetyl-3-hydroxy-2-propylphenoxy)butanenitrile |

| 1-Bromopropane | Potassium Cyanide | Ethanol | Reflux | Butanenitrile |

| Alkyl Halides | Sodium Cyanide | PEG-400 | - | Nitriles |

Table 1: Examples of Nucleophilic Substitution with Cyanide Sources

Dehydration of Amide Precursors

The dehydration of a primary amide is a well-established and versatile method for synthesizing nitriles. orgoreview.comrsc.org This transformation can be achieved using a variety of dehydrating agents. orgoreview.comresearchgate.net The corresponding precursor for this compound would be 4-(3-formylphenoxy)butanamide.

Common dehydrating agents include:

Phosphorus-based reagents: Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are powerful dehydrating agents. orgoreview.comresearchgate.net

Thionyl chloride (SOCl₂): This reagent is also effective for converting primary amides to nitriles. orgoreview.comresearchgate.net

Other reagents: A wide range of other reagents have been developed for this transformation, including cyanuric chloride, oxalyl chloride/DMSO (Swern oxidation conditions), and various metal catalysts. researchgate.netresearchgate.netnih.gov The use of milder, catalytic methods is an area of active research. rsc.orgresearchgate.net

Table 2: Common Dehydration Methods for Amide to Nitrile Conversion

Cyanohydrin Formation and Subsequent Transformations

The reaction of an aldehyde with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid forms a cyanohydrin, also known as a hydroxyalkanenitrile. chemguide.co.uklibretexts.org The aldehyde group of 3-hydroxybenzaldehyde or a protected derivative could undergo this reaction. The resulting cyanohydrin possesses both a hydroxyl and a nitrile group, offering opportunities for further chemical modification. libretexts.org

The formation of cyanohydrins is a reversible nucleophilic addition reaction. wikipedia.orglibretexts.org To drive the reaction forward, it is often carried out by generating HCN in situ from a mixture of sodium or potassium cyanide and a weak acid, maintaining a pH of around 4-5 for optimal reaction rates. chemguide.co.uklibretexts.org

While this method introduces a nitrile group, the resulting product would be an α-hydroxynitrile, not the desired butanenitrile. Subsequent chemical steps would be required to extend the carbon chain and remove the hydroxyl group to arrive at this compound.

Other Advanced Nitrile Synthesis Methods

Modern organic synthesis has produced a variety of other methods for nitrile formation. These include:

Oxidation of primary amines: Primary amines can be oxidized to nitriles using reagents like trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849) or through catalytic oxidative dehydrogenation. organic-chemistry.orgresearchgate.net

From aldehydes in one pot: Aldehydes can be converted directly to nitriles in a one-pot reaction using various nitrogen sources, such as hydroxylamine (B1172632) in the presence of a dehydrating agent or O-phenylhydroxylamine hydrochloride. organic-chemistry.orgnih.gov

From carboxylic acids: Carboxylic acids can be converted to nitriles, typically by forming an acyl chloride intermediate, followed by reaction with an azide (B81097) and subsequent rearrangement. algoreducation.com

These advanced methods offer alternative pathways that may provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Functionalization of the Aromatic Ring with a Formyl Group

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Several classical and modern methods are available for this purpose, each with its own set of advantages and limitations. For a substrate like 4-(3-phenoxy)butanenitrile, the phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, formylation is expected to occur at the positions ortho and para to the ether linkage. Given that the starting material is a meta-substituted phenoxy derivative, the primary products would be 4-(2-formyl-5-phenoxy)butanenitrile and 4-(4-formyl-3-phenoxy)butanenitrile, along with the possibility of formylation at the other ortho position. The target compound, this compound, implies formylation at a position meta to the ether linkage, which would require a different strategic approach, possibly starting from a different precursor or utilizing specific directing groups. However, for the purpose of discussing the functionalization of the aromatic ring of a phenoxybutanenitrile precursor, the following methods are relevant.

Electrophilic aromatic substitution is the most common approach for the formylation of aromatic rings. These reactions involve the attack of an electrophilic formylating agent on the electron-rich aromatic ring.

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. nih.govnumberanalytics.comwikipedia.orgijpcbs.comorganic-chemistry.org The reaction proceeds through an electrophilic attack of the chloroiminium ion (the Vilsmeier reagent) on the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.orgorganic-chemistry.org This method is generally effective for activated arenes and is conducted under relatively mild conditions. numberanalytics.comijpcbs.com For a phenoxy derivative, formylation would be directed to the ortho and para positions. wikipedia.org

| Parameter | Condition | Reference(s) |

| Formylating Agent | DMF/POCl₃, DMF/SOCl₂ | numberanalytics.comwikipedia.orgajrconline.org |

| Substrate Type | Electron-rich arenes, heterocycles | nih.govwikipedia.orgijpcbs.com |

| Temperature | 0°C to 80°C | wikipedia.org |

| Solvent | Dichloromethane, 1,2-dichloroethane, or excess DMF | numberanalytics.com |

Gattermann-Koch Reaction : The Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl). wikipedia.orgthermofisher.combyjus.comunacademy.com However, a significant limitation of this reaction is its inapplicability to phenol and phenol ether substrates, making it unsuitable for the direct formylation of 4-(3-phenoxy)butanenitrile. wikipedia.orgbyjus.comunacademy.com

Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.orgwikipedia.orgecu.edu This method is primarily used for the ortho-formylation of phenols, as it requires a strongly electron-donating group on the aromatic ring. wikipedia.orgwikipedia.orgecu.edu The reaction mechanism involves the formation of an iminium ion from HMTA, which then acts as the electrophile. wikipedia.orgwikipedia.org While effective for phenols, its application to phenol ethers is less common and generally less efficient. wikipedia.orgmdma.ch

Rieche Formylation : The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). orientjchem.orgquora.comsynarchive.comwikipedia.org This reaction is particularly effective for electron-rich aromatic compounds, including phenols and their ethers. orientjchem.orgwikipedia.org The formylation typically occurs at the ortho and para positions relative to the activating group. researchgate.net Studies on methoxy- and methylbenzenes have shown that the regioselectivity is influenced by both electronic and steric factors. nih.govresearchgate.netmdpi.com

| Lewis Acid | Typical Substrates | Reference(s) |

| Titanium tetrachloride (TiCl₄) | Phenols, Methoxybenzenes | orientjchem.orgwikipedia.orgnih.gov |

| Tin tetrachloride (SnCl₄) | Thiophenes | researchgate.net |

| Aluminum chloride (AlCl₃) | General electron-rich arenes | synarchive.com |

An alternative to electrophilic substitution is the use of organometallic intermediates. This approach involves the generation of a nucleophilic aryl species, which then reacts with a formylating agent.

Grignard or Organolithium Compounds : This method typically involves a two-step process. First, an aryl halide is converted into a Grignard reagent (ArMgX) or an organolithium compound (ArLi). This is followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF) or an orthoformate. Hydrolysis of the resulting intermediate furnishes the desired aldehyde. This strategy offers a different regiochemical control compared to electrophilic substitution, as the position of the formyl group is determined by the initial position of the halogen on the aromatic ring. For instance, starting from 4-(3-bromophenoxy)butanenitrile, one could selectively introduce the formyl group at the 3-position.

If a precursor with a methyl or an alcohol group at the desired position on the aromatic ring is available, selective oxidation can be a viable route to the aldehyde.

From Alcohols : A primary alcohol, such as 4-(3-(hydroxymethyl)phenoxy)butanenitrile, can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. Reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed to avoid over-oxidation to the carboxylic acid.

From Methyl Groups : The direct oxidation of a methyl group on an aromatic ring to an aldehyde is more challenging but can be achieved under specific conditions. One common method is the Étard reaction, which uses chromyl chloride (CrO₂Cl₂), although this reaction can sometimes lead to over-oxidation or other side products.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key areas of focus include the development of selective catalysts and the engineering of the reaction medium.

The choice of catalyst is crucial in directing the outcome of the formylation reaction, particularly in terms of regioselectivity and yield.

In electrophilic substitution reactions like the Rieche formylation, the Lewis acid catalyst plays a pivotal role. The strength and nature of the Lewis acid (e.g., TiCl₄, AlCl₃, SnCl₄) can influence the reactivity of the formylating agent and the stability of the intermediate carbocation, thereby affecting the product distribution. synarchive.comwikipedia.orgresearchgate.net For substrates with multiple potential reaction sites, tuning the Lewis acid and its stoichiometry can enhance the selectivity for the desired isomer.

In recent years, the development of heterogeneous catalysts has gained attention due to the ease of separation and potential for recycling. For formylation reactions, solid acid catalysts or supported metal catalysts could offer advantages in terms of process efficiency and environmental impact. For instance, bimetallic catalysts have shown promise in promoting reactivity and selectivity in certain oxidative formylation reactions. mdpi.com

The solvent can significantly influence the rate and selectivity of formylation reactions.

In electrophilic aromatic substitution, the polarity of the solvent can affect the stability of the charged intermediates. For instance, polar aprotic solvents are often used in Vilsmeier-Haack reactions. numberanalytics.com Non-polar solvents may be preferred in other cases to minimize side reactions.

The use of "green" solvents or solvent-free conditions is an area of active research to improve the environmental footprint of chemical processes. ajrconline.org For example, some Vilsmeier-Haack reactions have been successfully carried out under solvent-free conditions, leading to improved yields and shorter reaction times. ajrconline.org Additionally, deep eutectic solvents (DES) are being explored as alternative reaction media for condensation reactions leading to aldehyde precursors. nih.gov The choice of solvent can also impact the solubility of reactants and catalysts, which in turn affects the reaction kinetics. Careful selection and engineering of the reaction medium are therefore essential for optimizing the synthesis of this compound.

Application of Green Chemistry Principles in Synthetic Design

The traditional synthesis of aryl ethers, such as this compound, often involves the Williamson ether synthesis. This method typically utilizes a phenoxide and an alkyl halide in the presence of a base. While effective, conventional approaches can present environmental and efficiency challenges, including the use of hazardous solvents, high temperatures, and the generation of inorganic salt byproducts. The integration of green chemistry principles aims to address these drawbacks by designing more sustainable and efficient synthetic routes.

The most probable synthetic route to this compound involves the reaction of 3-hydroxybenzaldehyde with a 4-halobutanenitrile (such as 4-chlorobutanenitrile or 4-bromobutanenitrile) under basic conditions. This reaction is a classic example of the Williamson ether synthesis.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Key principles of green chemistry that can be applied to this synthesis include:

Catalysis: The use of phase-transfer catalysts (PTCs) can significantly enhance the reaction rate and efficiency. PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is present, enabling the reaction to proceed under milder conditions and with less vigorous mixing. This can lead to reduced energy consumption and potentially higher yields by minimizing side reactions.

Alternative Reaction Conditions: Microwave-assisted synthesis represents a significant green improvement. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This is due to efficient and uniform heating of the reaction mixture.

Safer Solvents: The choice of solvent is critical in green chemistry. While traditional Williamson ether syntheses might employ volatile organic compounds (VOCs), greener alternatives include the use of more benign solvents like dimethyl sulfoxide (DMSO), or even solvent-free conditions, particularly in conjunction with microwave heating or the use of a solid-supported base.

Illustrative Synthetic Data

| Reactant A | Reactant B | Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 3-Hydroxybenzaldehyde | 1-Bromooctane | K₂CO₃ | Ethanol | 20 | Reflux | Not Specified |

| 3-Hydroxybenzaldehyde | 1-Bromodecane | K₂CO₃ | Ethanol | 20 | Reflux | Not Specified |

| 3-Hydroxybenzaldehyde | 1-Bromododecane | K₂CO₃ | Ethanol | 20 | Reflux | Not Specified |

This table is based on the synthesis of similar compounds and is for illustrative purposes only. The yields for the specific synthesis of this compound may vary.

Reactivity and Functional Group Transformations of 4 3 Formylphenoxy Butanenitrile

Reactivity Profile of the Formyl Group

Reductive Amination Reactions

Reductive amination is a powerful and widely utilized method for the formation of amines from carbonyl compounds. wikipedia.org In the case of 4-(3-formylphenoxy)butanenitrile, the aldehyde group readily undergoes this transformation, providing a direct route to various substituted amines while preserving the nitrile functionality. This reaction typically proceeds in a one-pot fashion by treating the aldehyde with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com

The process involves the initial formation of a hemiaminal, which then reversibly loses a molecule of water to form an imine intermediate. wikipedia.org This imine is subsequently reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over metals like palladium, platinum, or nickel also serves as an effective method. wikipedia.org

The reaction is versatile, accommodating a wide range of primary and secondary amines, leading to the synthesis of secondary and tertiary amines, respectively. researchgate.netrsc.org For instance, reaction with a primary amine will yield a secondary amine, while reaction with a secondary amine will produce a tertiary amine. This method is generally preferred over direct alkylation of amines due to its better control and avoidance of over-alkylation. masterorganicchemistry.com The general scheme for the reductive amination of this compound is depicted below.

General Reaction Scheme for Reductive Amination:

| Reactant | Reagents | Product |

| This compound | 1. Primary or Secondary Amine2. Reducing Agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd) | Substituted (4-(3-(aminomethyl)phenoxy)butanenitrile |

This reaction has been successfully applied to a variety of aromatic aldehydes, including those with other functional groups. redalyc.orgacs.orgtandfonline.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.orgredalyc.orgscispace.com For example, sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

Reactivity Profile of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of transformations, providing access to a wide range of other functional groups.

Nucleophilic Addition to the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of nitriles.

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. libretexts.org The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated under milder conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like sulfuric or hydrochloric acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of a protonated amide, which upon further hydrolysis yields a carboxylic acid and an ammonium (B1175870) ion. numberanalytics.comnumberanalytics.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under basic conditions gives a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.orgnumberanalytics.com

The hydrolysis of aromatic nitriles to their corresponding carboxylic acids is a well-established transformation. google.comgoogle.com

Reaction Scheme for Hydrolysis:

| Starting Material | Conditions | Intermediate | Final Product |

| This compound | H₃O⁺, heat | 4-(3-Formylphenoxy)butanamide | 4-(3-Formylphenoxy)butanoic acid |

| This compound | OH⁻, H₂O, heat | 4-(3-Formylphenoxy)butanamide | 4-(3-Formylphenoxy)butanoic acid |

The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction involves the addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is also a common and often more economical method for this transformation. wikipedia.orgcommonorganicchemistry.com

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reagents that deliver a single hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine-aluminum complex is hydrolyzed during workup to furnish the aldehyde. wikipedia.org Another method involves the use of sodium hydride and zinc chloride to form an iminyl zinc intermediate which is then hydrolyzed. organic-chemistry.org A catalytic system using calcium hypophosphite and a nickel(II) complex has also been reported for the reduction of aromatic nitriles to aldehydes. rsc.org

Summary of Reduction Reactions:

| Product | Reagent(s) |

| Primary Amine | LiAlH₄ followed by H₂O workup |

| Primary Amine | H₂ with Ni, Pd, or Pt catalyst |

| Aldehyde | DIBAL-H followed by H₂O workup |

| Aldehyde | NaH, ZnCl₂ |

| Aldehyde | Ca(H₂PO₂)₂, Ni(II) complex |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that readily add to the electrophilic carbon of the nitrile group. libretexts.orgucalgary.ca This reaction provides a valuable route for the synthesis of ketones. libretexts.orglibretexts.org

The reaction proceeds via the formation of an intermediate imine anion upon nucleophilic attack. libretexts.orgyoutube.com This intermediate is stable to further addition of the organometallic reagent. Subsequent hydrolysis of the imine anion during aqueous workup yields the corresponding ketone. ucalgary.camasterorganicchemistry.comleah4sci.com The use of a zinc chloride catalyst can facilitate the Grignard addition reaction under milder conditions. nih.gov

General Reaction for Ketone Synthesis:

| Reactants | Intermediate | Product |

| This compound + Grignard Reagent (R'MgX) | Imine anion | 1-(3-(4-oxopentyl)phenyl)alkan-1-one (structure depends on R') |

| This compound + Organolithium Reagent (R'Li) | Imine anion | 1-(3-(4-oxopentyl)phenyl)alkan-1-one (structure depends on R') |

Cycloaddition Reactions

The nitrile group can participate in various cycloaddition reactions, serving as a two-atom component to form heterocyclic rings.

[3+2] Cycloaddition with Azides: Nitriles can react with azides in a [3+2] cycloaddition to form tetrazoles. This reaction is a key example of click chemistry. The reaction can be catalyzed by various metals or proceed under thermal conditions. acs.org Nitrile ylides, generated photochemically from vinyl azides, can also undergo [3+2] cycloadditions with dipolarophiles. nih.gov Alternatively, nitrileimines, generated in situ from chlorohydrazones, can react with methylene (B1212753) active nitriles in a base-mediated [3+2] cycloaddition to form pyrazoles. nih.govrsc.org Ruthenium-catalyzed [3+2] cycloaddition of nitrile oxides with electron-rich alkynes has also been reported to yield isoxazoles. acs.orgyoutube.com

[2+2+2] Cycloaddition with Alkynes: The [2+2+2] cycloaddition of nitriles with two molecules of an alkyne is a powerful method for the synthesis of pyridines. organicreactions.org This reaction is typically catalyzed by transition metals, such as cobalt or nickel complexes. nih.govresearchgate.net

[4+2] Cycloaddition with Dienes: Nitriles can also act as dienophiles in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. libretexts.orglibretexts.org While unactivated nitriles generally require harsh conditions for this reaction, intramolecular versions can proceed more readily. nih.gov Nickel-catalyzed dehydrogenative [4+2] cycloaddition of 1,3-dienes with nitriles provides a route to pyridines. acs.org The intramolecular [4+2] cycloaddition of pyridazinecarbonitriles with alkyne side chains has also been demonstrated. mdpi.com

Summary of Cycloaddition Reactions:

| Reaction Type | Reactant(s) | Product |

| [3+2] Cycloaddition | Azide (B81097) | Tetrazole |

| [2+2+2] Cycloaddition | Two Alkynes | Pyridine |

| [4+2] Cycloaddition | Diene | Dihydropyridine (or Pyridine after oxidation) |

Chemoselectivity and Orthogonal Transformations in this compound

Selective Reactions of the Nitrile Group in the Presence of the Formyl Group

The direct and selective transformation of the nitrile group in this compound without affecting the formyl group presents a significant chemical challenge. Aldehydes are generally more susceptible to nucleophilic attack and reduction than nitriles. Therefore, most standard reagents that react with nitriles will also react with the aldehyde, often preferentially.

However, specific catalytic systems and reaction conditions can be employed to achieve some degree of selectivity. For instance, certain transition metal catalysts have been developed for the selective hydrogenation of nitriles to primary amines. While direct application to this compound is not extensively documented in publicly available literature, related transformations suggest possibilities. For example, chemoselective hydrogenation of a nitrile in the presence of an aldehyde can sometimes be achieved using specific catalysts like rhodium or ruthenium complexes under carefully controlled conditions, such as low temperature and specific hydrogen pressures.

Another potential avenue for selective reaction at the nitrile is through enzymatic catalysis. Nitrilase enzymes can hydrolyze nitriles to carboxylic acids under mild, aqueous conditions where the aldehyde group might remain intact. The substrate specificity of these enzymes would be a critical factor for the successful transformation of this compound.

Without specific literature precedents for this exact molecule, the selective reaction of the nitrile group remains an area requiring empirical investigation and development of highly specific catalytic methods.

Strategic Use of Protecting Groups for Differentiated Reactivity

Given the high reactivity of the formyl group, a common and effective strategy to achieve selective transformations at the nitrile moiety is the use of protecting groups for the aldehyde. The protection of the aldehyde allows for a broader range of reactions to be performed on the nitrile group.

The most common protecting groups for aldehydes are acetals and thioacetals, formed by the reaction of the aldehyde with a diol or a dithiol, respectively, under acidic conditions. For this compound, the formyl group can be protected as a 1,3-dioxolane (B20135) by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).

| Protection Reaction | Reactants | Conditions | Product |

| Acetal Protection | This compound, Ethylene Glycol | p-Toluenesulfonic acid (cat.), Toluene, Reflux | 4-(3-(1,3-Dioxolan-2-yl)phenoxy)butanenitrile |

Once the aldehyde is protected, the nitrile group can be subjected to a variety of transformations. For example, it can be reduced to a primary amine, 4-(3-(1,3-dioxolan-2-yl)phenoxy)butan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The nitrile can also be hydrolyzed to a carboxylic acid, 4-(3-(1,3-dioxolan-2-yl)phenoxy)butanoic acid, under acidic or basic conditions. Furthermore, Grignard reagents can add to the nitrile to form ketones after hydrolysis.

After the desired transformation of the nitrile group is complete, the protecting group can be removed from the aldehyde by hydrolysis with aqueous acid, regenerating the formyl group. This deprotection step is typically high-yielding and allows for the isolation of the selectively modified product.

Table of Potential Selective Transformations of the Nitrile Group Using a Protecting Group Strategy:

| Protected Intermediate | Reagent(s) | Intermediate Product | Deprotection | Final Product |

| 4-(3-(1,3-Dioxolan-2-yl)phenoxy)butanenitrile | 1. LiAlH₄, THF; 2. H₂O | 4-(3-(1,3-Dioxolan-2-yl)phenoxy)butan-1-amine | Aqueous HCl | 4-(3-(Aminomethyl)phenoxy)butanenitrile hydrochloride |

| 4-(3-(1,3-Dioxolan-2-yl)phenoxy)butanenitrile | 1. H₂SO₄, H₂O, Heat; 2. NaOH | 4-(3-(1,3-Dioxolan-2-yl)phenoxy)butanoic acid | Aqueous HCl | 4-(3-Formylphenoxy)butanoic acid |

| 4-(3-(1,3-Dioxolan-2-yl)phenoxy)butanenitrile | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 1-(4-(3-(1,3-Dioxolan-2-yl)phenoxy)butyl)ethan-1-one | Aqueous HCl | 4-(3-(1-Oxoethyl)phenoxy)butanenitrile |

Design of Tandem and Cascade Reaction Sequences

The bifunctional nature of this compound makes it an attractive starting material for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These sequences can lead to the rapid construction of complex molecular architectures, such as heterocyclic systems.

While specific examples starting from this compound are not readily found in the literature, its structure suggests several potential tandem reaction pathways. For instance, a reductive amination followed by intramolecular cyclization could be envisaged. In this hypothetical sequence, the aldehyde could first react with an amine to form an imine, which is then reduced in situ. The resulting secondary amine could then undergo an intramolecular reaction with the nitrile group, possibly after activation, to form a cyclic amidine or a related heterocyclic structure.

Another possibility involves an initial reaction at the nitrile group, for example, its partial reduction to an imine, which could then participate in an intramolecular reaction with the formyl group. Such a reaction could potentially lead to the formation of a fused heterocyclic system.

The design of such tandem reactions would require careful selection of reagents and conditions to control the sequence of events and avoid undesired side reactions. The development of such efficient synthetic strategies would further enhance the value of this compound as a versatile building block in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework of 4-(3-Formylphenoxy)butanenitrile.

¹H NMR spectroscopy identifies the distinct chemical environments of protons within the molecule. The spectrum of this compound is expected to show characteristic signals for the aldehyde, aromatic, and aliphatic protons.

The single aldehyde proton (-CHO) is anticipated to appear as a singlet at the most downfield region (typically δ 9.8-10.1 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. These protons would likely appear in the range of δ 7.2-7.8 ppm. The protons of the butanenitrile side chain will exhibit signals in the aliphatic region. The two protons adjacent to the ether oxygen (-O-CH₂-) are expected around δ 4.1 ppm as a triplet. The two protons adjacent to the nitrile group (-CH₂-CN) would appear further upfield, around δ 2.6 ppm, also as a triplet. The central methylene (B1212753) group (-CH₂-CH₂-CH₂-) would resonate as a multiplet around δ 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde H | 9.9 | Singlet | 1H |

| Aromatic H | 7.2 - 7.8 | Multiplet | 4H |

| -O-CH₂- | 4.1 | Triplet | 2H |

| -CH₂-CN | 2.6 | Triplet | 2H |

| -O-CH₂-CH₂-CH₂-CN | 2.2 | Multiplet | 2H |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. docbrown.info Each unique carbon atom in this compound will produce a distinct signal, revealing the total number of non-equivalent carbons and their hybridization states.

The spectrum is expected to show a signal for the formyl carbon (C=O) in the highly deshielded region of δ 190-195 ppm. The nitrile carbon (C≡N) typically appears around δ 118-120 ppm. The aromatic carbons will produce several signals between δ 110-160 ppm, with the carbon attached to the ether oxygen being the most downfield in this group. The aliphatic carbons of the butyronitrile (B89842) chain will resonate in the upfield region (δ 20-70 ppm). The carbon attached to the ether oxygen (-O-CH₂) would be the most deshielded of the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups. docbrown.info Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 192 |

| Aromatic C-O | 159 |

| Aromatic C-CHO | 138 |

| Aromatic C-H | 115 - 130 |

| Nitrile C (C≡N) | 119 |

| -O-CH₂- | 67 |

| -CH₂-CN | 25 |

| -O-CH₂-CH₂-CH₂-CN | 15 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, it would confirm the connectivity within the butyronitrile chain, showing correlations between the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom in the aliphatic chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt It is invaluable for connecting the different fragments of the molecule. Key expected correlations would include the aldehyde proton to the aromatic ring carbons, and the protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) to the aromatic carbon bearing the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bond connectivity. It could be used to confirm the conformation of the molecule, for instance, by showing spatial proximity between the protons of the -O-CH₂- group and the adjacent aromatic proton.

For a more profound understanding, advanced NMR methods could be employed.

Solid-State NMR: This would be applicable if the compound is a crystalline solid, providing information about the molecular structure and packing in the solid state, which can differ from the solution state.

Dynamic NMR (DNMR): This technique could be used to study conformational dynamics, such as the rotational barrier around the aryl-O bond or the aryl-CHO bond, by analyzing changes in the NMR spectrum at different temperatures.

Diffusion-Ordered Spectroscopy (DOSY): This experiment separates NMR signals based on the diffusion coefficient of the molecules. For a pure sample of this compound, all signals would align in a single row, confirming that they all belong to a single molecular entity.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

The formyl group (-CHO) possesses one of the most characteristic and intense absorption bands in an IR spectrum.

Infrared (IR) Spectroscopy: The C=O stretching vibration of the aldehyde in this compound is expected to produce a very strong and sharp band. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹. spectroscopyonline.com The conjugation with the phenyl ring slightly lowers the frequency compared to a saturated aliphatic aldehyde. spectroscopyonline.com Another key vibration for the aldehyde is the C-H stretch, which usually gives rise to two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The spectrum would also feature a strong C≡N stretching band around 2260-2240 cm⁻¹, characteristic of a nitrile. The C-O-C ether linkage would show strong stretching bands in the 1260-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, it is often less intense than in IR. However, the aromatic ring vibrations and the C≡N stretch often produce strong and sharp Raman signals, making it a useful confirmatory technique. researchgate.netnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Formyl (-CHO) | C=O Stretch | 1710 - 1685 (Strong, Sharp) | Moderate |

| Formyl (-CHO) | C-H Stretch | ~2850, ~2750 (Weak) | Weak |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2240 (Medium, Sharp) | Strong |

| Ether (-C-O-C-) | Asymmetric Stretch | 1260 - 1200 (Strong) | Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 (Variable) | Strong |

Characterization and Interpretation of Nitrile (C≡N) Stretching Frequencies

The nitrile (C≡N) functional group is a prominent feature in the vibrational spectrum of this compound, offering a clear diagnostic band.

The C≡N triple bond stretch is typically observed in the infrared (IR) spectrum in a region with few other interfering absorptions. For aromatic nitriles, this stretching vibration generally appears between 2240 and 2220 cm⁻¹. spectroscopyonline.com This is at a slightly lower frequency compared to saturated aliphatic nitriles (2260-2240 cm⁻¹) due to the electronic effect of the aromatic ring, which can conjugate with the nitrile group, slightly weakening the C≡N bond. spectroscopyonline.com The intensity of this peak is expected to be strong due to the significant change in dipole moment during the stretching vibration. spectroscopyonline.com

For this compound, the nitrile group is separated from the aromatic ring by a four-carbon aliphatic chain with an ether linkage. This separation means direct conjugation with the phenyl ring is absent. Therefore, its C≡N stretching frequency would be expected to be more characteristic of a saturated nitrile, likely appearing in the 2260-2240 cm⁻¹ range. spectroscopyonline.com The presence of the electronegative ether oxygen and the distant formyl group may induce minor shifts in this frequency.

Table 1: Expected Vibrational Frequencies for the Nitrile Group

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|

Vibrational Analysis of Aromatic Ring Modes and Ether Linkages

The vibrational spectrum of this compound is also characterized by absorptions arising from the substituted benzene ring and the ether linkage.

Aromatic Ring Modes:

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. libretexts.org

C-C In-Ring Stretching: The stretching of the carbon-carbon bonds within the benzene ring typically results in a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.

Out-of-Plane (oop) C-H Bending: The substitution pattern on the benzene ring (1,3-disubstituted) will give rise to characteristic out-of-plane C-H bending vibrations, typically found in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern. libretexts.org

Ether Linkage Vibrations:

The ether linkage (Ar-O-CH₂) gives rise to characteristic C-O stretching vibrations. Asymmetric stretching is typically observed between 1260-1200 cm⁻¹, while the symmetric stretch appears at a lower frequency, around 1050-1000 cm⁻¹. libretexts.org These bands are usually strong in the IR spectrum.

The spectrum would also contain signals from the aldehyde group (C=O stretch around 1700 cm⁻¹ and C-H stretch around 2850 and 2750 cm⁻¹) and the aliphatic methylene (CH₂) groups (stretching and bending modes). The combination of these distinct vibrational modes provides a unique fingerprint for the molecule. tib.euresearchgate.netsmu.edu

Conformational Analysis via Vibrational Spectroscopy

The flexibility of the butoxy chain in this compound allows for the existence of multiple conformers, which can be studied using vibrational spectroscopy, often aided by computational methods like Density Functional Theory (DFT). conicet.gov.arnih.gov Rotations around the C-O and C-C single bonds of the side chain can lead to different spatial arrangements (conformers) with distinct potential energies. mdpi.comnih.govmdpi.com

DFT calculations can predict the geometries and relative energies of the stable conformers. nih.gov For each conformer, the vibrational frequencies can be calculated. While many vibrations will be similar across conformers, certain low-frequency modes, particularly those involving the torsional and bending motions of the ether-linked side chain, may show noticeable differences. mdpi.com By comparing the experimental IR and Raman spectra with the calculated spectra for each conformer, it may be possible to determine the dominant conformer present in the sample or identify the presence of a mixture of conformers. conicet.gov.arnih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to confirm the elemental composition of this compound.

The molecular formula of this compound is C₁₁H₁₁NO₂. Its monoisotopic mass is calculated to be 189.07898 Da. uni.lu HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value (typically within 5 ppm error), thus confirming the elemental formula and ruling out other potential formulas with the same nominal mass.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 190.08626 |

| [M+Na]⁺ | 212.06820 |

| [M-H]⁻ | 188.07170 |

| [M+K]⁺ | 228.04214 |

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides valuable structural information.

For this compound ([M+H]⁺, m/z 190.1), several fragmentation pathways can be predicted based on its structure:

Cleavage of the Ether Bond: A common fragmentation pathway for phenoxy ethers is the cleavage of the C-O bond. This could lead to the formation of a formylphenol radical cation or related ions.

Loss of the Butanenitrile Chain: The entire butanenitrile side chain could be lost. Alpha-cleavage next to the ether oxygen is a likely initiation point, potentially leading to a fragment corresponding to the formylphenoxy ion.

Fragmentation within the Side Chain: The butanenitrile side chain itself can fragment. For instance, loss of HCN (27 Da) from fragments containing the nitrile group is a possibility. nih.gov McLafferty-type rearrangements could also occur, leading to characteristic neutral losses. nih.govresearchmap.jp

Cleavage at the Benzylic Position: Although not a classic benzylic position, the bond between the aromatic ring and the ether oxygen is a point of potential cleavage.

The analysis of these fragmentation pathways allows for the unambiguous identification of the compound's connectivity. thieme-connect.demiamioh.edu

hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for purity assessment and the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound could be amenable to GC-MS analysis. mdpi.comflorajournal.comgcms.cz In this technique, the compound is separated from other components of a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer for detection and identification. florajournal.comjppres.com GC-MS is highly effective for assessing the purity of a synthesized sample and for identifying and quantifying the compound in various matrices, provided it is thermally stable. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile. tjnpr.orgsigmaaldrich.comlcms.czresearchgate.net The compound would be separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govnih.gov LC-MS is invaluable for purity assessment, stability studies, and quantifying the compound in complex biological or environmental samples. tjnpr.orglcms.cz

Both techniques, when properly validated, provide sensitive and selective methods for the analysis of this compound. mdpi.comresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Melamine |

| Anthracene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, this analysis would provide insight into the absorption of light by its aromatic and carbonyl groups.

Electronic Absorption Properties of the Aromatic Chromophore and Conjugated Systems

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzaldehyde (B42025) moiety. The benzene ring itself possesses π → π* transitions, which are typically observed as a series of absorption bands. The presence of the formyl group (–CHO), a chromophore, directly attached to the aromatic ring, would influence these transitions.

Specifically, the carbonyl group's n → π* transition, which is typically weak, and the π → π* transitions of the conjugated system formed by the benzene ring and the formyl group would be of primary interest. The position and intensity of these absorption maxima (λmax) would be sensitive to the solvent polarity. However, at present, there is no publicly available experimental UV-Vis absorption data for this compound to provide specific λmax values.

Table 1: Expected UV-Vis Absorption Properties of this compound

| Chromophore/System | Expected Transition | Expected Wavelength Range (nm) | Experimental λmax (nm) | Molar Absorptivity (ε) |

| Benzaldehyde Moiety | π → π | 240-280 | Data not available | Data not available |

| Carbonyl Group | n → π | 300-350 | Data not available | Data not available |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would offer unparalleled insight into the molecular structure and intermolecular interactions of this compound in its solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic databases. A successful single-crystal X-ray diffraction experiment would yield a detailed picture of its molecular geometry, including bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity and conformation of the molecule in the solid state.

The resulting crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C11H11NO2 |

| Formula Weight | 189.21 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing

Based on the functional groups present in this compound—an aldehyde, an ether, a nitrile, and an aromatic ring—a variety of non-covalent interactions would be expected to govern its crystal packing. These interactions are crucial for the stability of the crystal lattice.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, providing a wealth of information about its properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in 4-(3-Formylphenoxy)butanenitrile, known as its optimized geometry. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

Furthermore, DFT is instrumental in calculating the vibrational frequencies of the molecule. These computed frequencies correspond to the various stretching, bending, and twisting motions of the atoms. This information is vital for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to observed spectral bands. For instance, DFT calculations can precisely predict the characteristic stretching frequencies of the nitrile (C≡N) and formyl (C=O) groups within the molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for molecular energies and properties. These methods are often used as a benchmark to validate the results obtained from DFT calculations, ensuring a high level of confidence in the predicted electronic structure and stability of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. The MEP map of this compound reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, the oxygen atom of the formyl group and the nitrogen atom of the nitrile group are expected to be regions of high negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the formyl group and the aromatic protons would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory provides key insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical hardness. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be centered on the electron-withdrawing formyl and nitrile moieties.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Note: The data in this table is representative and derived from typical computational results for structurally similar molecules.

Prediction and Interpretation of Spectroscopic Data

Computational methods are highly effective in predicting and helping to interpret various types of spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding of each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimentally obtained spectrum is an excellent way to validate the proposed chemical structure. The accuracy of these predictions allows for the unambiguous assignment of signals to specific atoms within the molecule.

As mentioned, DFT calculations provide the vibrational frequencies and intensities of a molecule. This data can be used to generate simulated IR and Raman spectra. These theoretical spectra are invaluable for assigning the absorption bands in experimental spectra to specific molecular vibrations. For this compound, this would involve identifying the characteristic stretching frequencies for the C≡N bond (typically around 2220-2260 cm⁻¹), the C=O bond of the aldehyde (around 1680-1715 cm⁻¹), the C-O-C ether linkages, and the various vibrations of the aromatic ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2245 |

| Formyl (C=O) | Stretching | 1705 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1250 |

Note: The data in this table is representative and derived from typical computational results for structurally similar molecules.

Prediction of UV-Vis Electronic Transitions

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of light. uzh.ch Theoretical chemistry, particularly time-dependent density functional theory (TD-DFT), is a widely used method to predict the UV-Vis spectra of organic molecules. mdpi.comchemrxiv.org

For this compound, which contains a benzene (B151609) ring, a formyl group (a chromophore), and a nitrile group, one would expect electronic transitions in the ultraviolet region. uzh.ch The key transitions would likely be π → π* transitions associated with the aromatic ring and the C=O and C≡N multiple bonds. uzh.ch

A computational study would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule in its electronic ground state using methods like Density Functional Theory (DFT).